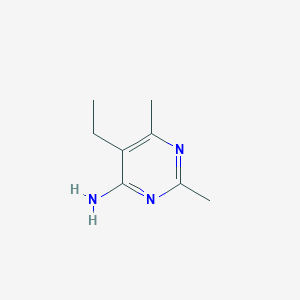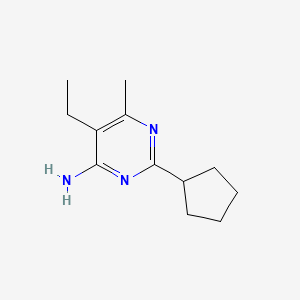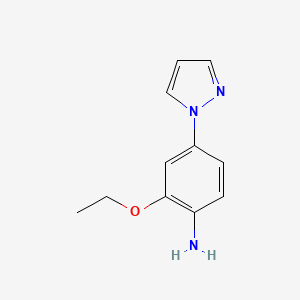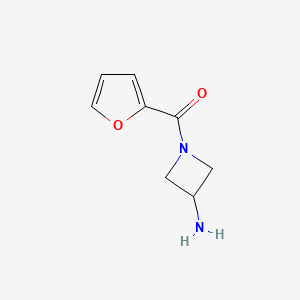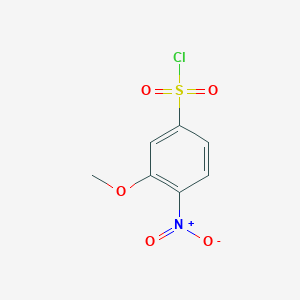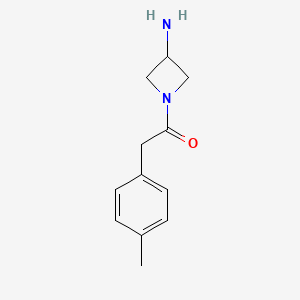
1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one, also known as 3-Aminoazetidine-1-one (3-AAO), is a heterocyclic compound that has been studied extensively for its potential applications in pharmaceuticals, agrochemicals, and other industries. 3-AAO is a synthetic compound that can be synthesized from readily available starting materials. It has a unique structure with a nitrogen atom at the center of a five-membered ring. This structure is the basis for the many properties of 3-AAO, which make it a versatile compound for various applications.
Applications De Recherche Scientifique
Novel Antibacterial Compounds
The compound 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one and its derivatives show promise in the field of medicinal chemistry, particularly as antibacterial agents. For instance, a study highlighted the synthesis of a compound structurally similar to 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This compound exhibited significantly higher potency compared to existing antibiotics like trovafloxacin against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural activity relationship (SAR) study emphasized the importance of a distorted orientation of the N-1 aromatic group caused by steric repulsion, hinting at the potential structure-activity nuances of similar compounds including 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one (Kuramoto et al., 2003).
Synthesis of Novel Molecules with Potential Therapeutic Applications
1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one serves as a precursor or an intermediate in synthesizing various novel molecules with potential therapeutic applications. For example, a study illustrated the synthesis of novel thiadiazole-based molecules containing 1,2,3-triazole moiety, starting from a similar predecessor molecule. These synthesized compounds were evaluated against the COVID-19 main protease through structure-guided virtual screening, showing good docking scores and potential as antiviral agents (Rashdan et al., 2021).
Antibacterial and Antifungal Activities
Compounds structurally similar to 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one have been synthesized and tested for their antibacterial and antifungal activities. A study conducted on benzyl piperazine with pyrimidine and isoindolinedione derivatives, starting from a precursor molecule resembling 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one, showed promising antibacterial activity. These findings suggest the potential of 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one in contributing to the development of new antibacterial and antifungal agents (Merugu et al., 2010).
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZVTXLDKLMZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




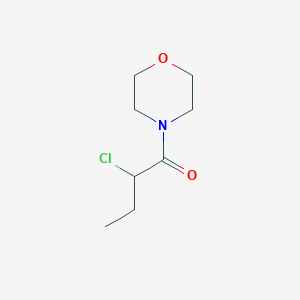
![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)
